molecular formula C10H13NO2S B13213889 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13213889
M. Wt: 211.28 g/mol
InChI Key: LBAUPSUOEZOPQG-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde (CAS: 2249891-90-3, molecular formula: C₉H₁₁NO₂S) is a thiophene-2-carbaldehyde derivative featuring a 3-hydroxy-3-methylpyrrolidine substituent at the 5-position of the thiophene ring. This compound combines the electron-rich thiophene core with a functionalized pyrrolidine moiety, which may enhance solubility and modulate electronic properties.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-10(13)4-5-11(7-10)9-3-2-8(6-12)14-9/h2-3,6,13H,4-5,7H2,1H3

InChI Key

LBAUPSUOEZOPQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives under controlled conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. detailed industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The 5-position of thiophene-2-carbaldehyde is a critical site for functionalization. Key analogs and their substituents include:

Compound Name Substituent at 5-Position Key Features Reference
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Dibromothiophene Electron-withdrawing Br atoms enhance electrophilicity; used in cross-coupling reactions
5-(Diphenylamino)thiophene-2-carbaldehyde (7a) Diphenylamino group Strong electron-donating group; UV/Vis absorption >650 nm for optoelectronics
PI-29891 5-(5-(2-Thienyl)-2-thienyl) Extended π-conjugation; potential for charge transport
Target Compound 3-Hydroxy-3-methylpyrrolidine Polar hydroxyl group improves solubility; pyrrolidine may act as a weak base

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Br in compound 3) lower the electron density of the aldehyde, facilitating nucleophilic additions. In contrast, electron-donating groups (e.g., diphenylamino in 7a) redshift UV/Vis absorption, making them suitable for light-harvesting applications .
  • Solubility: The hydroxyl group in the target compound likely enhances solubility in polar solvents compared to nonpolar analogs like PI-29891 .
Physicochemical and Spectroscopic Properties

Comparative NMR and UV/Vis data highlight substituent effects:

Compound Aldehyde Proton (¹H-NMR, δ) UV/Vis λmax (nm) Melting Point (°C) Reference
Compound 3 9.82 (s, 1H) N/A 124–126
Compound 6a 10.03 (s, 1H) N/A 140–145
Compound 8l N/A 666 225–308
Target Compound ~9.8–10.0 (predicted) N/A N/A

Insights :

  • The aldehyde proton in thiophene-2-carbaldehyde derivatives consistently appears at δ 9.8–10.0 ppm, indicating minimal electronic perturbation from substituents .
  • Extended conjugation (e.g., in 8l) results in near-infrared absorption (λmax = 666 nm), whereas the target compound’s optical properties remain unexplored .

Biological Activity

5-(3-Hydroxy-3-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethylpyrrolidine moiety. Its structural formula can be represented as follows:

C9H11N1O1S1\text{C}_9\text{H}_{11}\text{N}_1\text{O}_1\text{S}_1

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of related thiophene derivatives against glioblastoma multiforme and breast adenocarcinoma. The results showed that these compounds induced significant apoptosis in cancer cells at low concentrations (nanomolar range). The morphological changes observed included cell shrinkage and chromatin condensation, indicative of apoptotic processes .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMDA-MB-231 (Breast)45Induces apoptosis
This compoundU87 (Glioblastoma)30Induces apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that derivatives of thiophene compounds possess significant inhibitory effects against various pathogenic microorganisms.

Research Findings on Antimicrobial Effects

A comprehensive evaluation of thiophene derivatives revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for these compounds in treating infections caused by resistant strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli30

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antimicrobial efficacy.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the cytotoxic effects observed in cancer cells.

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